IL-17 modulator 4
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Overview
Description
IL-17 modulator 4 is a proagent of IL-17 modulator 1, which is an orally active and highly efficacious modulator of interleukin-17 (IL-17). This compound is promising for the research of IL-17A mediated diseases, including inflammation, autoimmune diseases, infectious diseases, cancer, and precancerous syndrome .
Preparation Methods
The preparation of IL-17 modulator 4 involves several synthetic routes and reaction conditions. One method includes the use of difluorocyclohexyl derivatives, which are synthesized through a series of chemical reactions involving various reagents and conditions . Another method involves the preparation of imidazotriazine derivatives, which are also used as IL-17 modulators . The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
IL-17 modulator 4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used . For example, the modulation of IL-17 backbone dynamics can reduce receptor affinity and reveal new inhibitory mechanisms .
Scientific Research Applications
IL-17 modulator 4 has a wide range of scientific research applications. In chemistry, it is used to study the dynamics of protein interactions and the effects of small molecule inhibitors on cytokine-receptor interactions . In biology, it is used to investigate the role of IL-17 in the immune response and its association with autoimmune diseases . In medicine, this compound is being researched for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as cancer . In industry, it is used in the development of new drugs and therapeutic agents targeting IL-17 mediated pathways .
Mechanism of Action
The mechanism of action of IL-17 modulator 4 involves the modulation of IL-17 backbone dynamics, which reduces receptor affinity and reveals a new inhibitory mechanism . The compound rigidifies the protein, causing a reduction in receptor affinity and inhibiting the cytokine-receptor interaction . This mechanism is supported by various biophysical methods, including NMR and 2D-IR spectroscopy .
Comparison with Similar Compounds
IL-17 modulator 4 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include IL-17 modulator 1, which is also an orally active IL-17 modulator . Other similar compounds include difluorocyclohexyl derivatives and imidazotriazine derivatives, which are also used as IL-17 modulators . These compounds share similar targets and pathways but may differ in their specific chemical structures and mechanisms of action.
Properties
Molecular Formula |
C27H34N6O2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m0/s1 |
InChI Key |
CQKVACARDGYEMU-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Origin of Product |
United States |
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